Syzygiol

Description

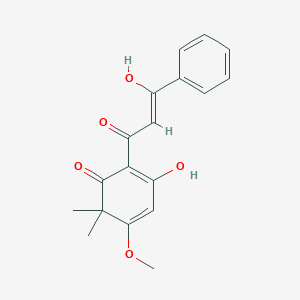

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18O5 |

|---|---|

Molecular Weight |

314.3 g/mol |

IUPAC Name |

3-hydroxy-2-[(Z)-3-hydroxy-3-phenylprop-2-enoyl]-5-methoxy-6,6-dimethylcyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C18H18O5/c1-18(2)15(23-3)10-14(21)16(17(18)22)13(20)9-12(19)11-7-5-4-6-8-11/h4-10,19,21H,1-3H3/b12-9- |

InChI Key |

GVAQGCYXZYJWML-XFXZXTDPSA-N |

Isomeric SMILES |

CC1(C(=CC(=C(C1=O)C(=O)/C=C(/C2=CC=CC=C2)\O)O)OC)C |

Canonical SMILES |

CC1(C(=CC(=C(C1=O)C(=O)C=C(C2=CC=CC=C2)O)O)OC)C |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity Within Syzygium Genus

Identification of Syzygiol in Syzygium polycephaloides Seeds

This compound, a notable chemical compound, has been identified in the seeds of Syzygium polycephaloides. akademisains.gov.myoup.com This plant is native to Southeast Asia, including the Philippines, and is used in traditional medicine. stuartxchange.orgakademisains.gov.my Research has shown that this compound exhibits inhibitory activity against skin tumor promotion. akademisains.gov.myoup.com The structure of this compound was primarily established through X-ray analysis, revealing a complex tautomeric nature in solution. oup.com

Syzygium polycephaloides, also known as lipote, is a small to medium-sized tree. stuartxchange.organdersontropicals.com Its fruits are edible and have a sweet-sour taste. stuartxchange.org While the fruit is a source of natural antioxidants due to its high flavonoid and flavonol content, the seeds are specifically recognized for containing this compound. akademisains.gov.my Studies on the antioxidant properties of S. polycephaloides have indicated that the seeds, particularly unripe ones, possess significant antioxidant capacity, sometimes even greater than the flesh of the fruit. myfoodresearch.com Phytochemical screenings of the plant have also revealed the presence of various other compounds, including inorganic salts, carbohydrates, and proteins in the bark, which has shown antibacterial activity. stuartxchange.org

Broader Phytochemical Landscape of the Syzygium Genus: Insights into Related Bioactive Metabolites

The Syzygium genus is a rich source of a wide array of bioactive secondary metabolites. researchgate.net These include phenolic compounds, flavonoids, tannins, triterpenoids, and steroids, which contribute to the various pharmacological activities reported for this genus. researchgate.netresearchgate.netsmujo.idnih.govbiointerfaceresearch.com

Flavonoids are a significant class of polyphenolic compounds found abundantly in Syzygium species. nih.govresearchgate.net These compounds are known for their antioxidant and anti-inflammatory properties. nih.gov

Key Flavonoids Identified:

Quercetin and its derivatives: Found in the leaf, bark, and seed extracts of S. cumini and the leaves of S. malaccense. nih.govredalyc.org

Myricetin and its derivatives: Identified in S. cumini and is a major flavonoid in several other Syzygium species, suggesting it could be a chemotaxonomic marker for the genus. researchgate.netsmujo.id

Kaempferol and its derivatives: Present in the bark and flower extracts of S. cumini. nih.gov

Catechin and Rutin: Found in significant concentrations in the leaves of S. malaccense. redalyc.org

Pinocembrin and related chalcones: Isolated from S. samarangense. researchgate.net

Luteolin: Isolated from the leaves of S. myrtifolium. crbb-journal.com

The total flavonoid content can vary significantly among different Syzygium species and even between different parts of the same plant. rjpponline.org For instance, the leaves of Syzygium samarangense have been found to have a prominent total flavonoid content. rjpponline.org

Table 1: Selected Flavonoids in Syzygium Species

| Flavonoid | Syzygium Species | Plant Part | Reference |

|---|---|---|---|

| Quercetin | S. cumini, S. malaccense | Leaf, Bark, Seed | nih.govredalyc.org |

| Myricetin | S. cumini, S. samarangense, S. levinei, S. forrestii, S. aqueum | Leaf | researchgate.netsmujo.id |

| Kaempferol | S. cumini | Bark, Flower | nih.gov |

| Catechin | S. malaccense | Leaf | redalyc.org |

| Rutin | S. malaccense | Leaf | redalyc.org |

| Pinocembrin | S. samarangense | Not specified | researchgate.net |

Tannins, both hydrolysable and condensed, are another major group of phenolic compounds present in the Syzygium genus. smujo.idajol.info

Hydrolysable Tannins: These are often ellagitannins, which consist of a glucose core with gallic acid and ellagic acid units. ajol.infoajol.info They have been identified in the fruit of S. cumini. ajol.infoajol.info

Condensed Tannins: Identified as B-type oligomers of epiafzelechin (propelargonidin) in S. cumini fruit. ajol.info

Ellagic Acid and its Derivatives: Ellagic acid has been isolated from S. samarangense leaves. ekb.eg Furthermore, an ellagic acid derivative, 3,4,3'-tri-O-methylellagic acid, was isolated from the stem bark of S. polycephalum. ugm.ac.id

The presence of these tannins contributes to the antioxidant properties of Syzygium species. ajol.info

Triterpenoids and steroids are also prevalent throughout the Syzygium genus. smujo.idbiointerfaceresearch.cominnovareacademics.in

Triterpenoids:

Oleanolic acid and Betulinic acid: Found in various Syzygium species and are known for their antioxidant properties. smujo.id

Ursolic acid and Lupeol: Isolated from the leaves of S. samarangense. researchgate.net

Squalene: Identified in the leaves of S. polycephalum and S. australe. researchgate.netekb.eg

Steroids:

β-Sitosterol: A common steroid found in several Syzygium species, including S. polycephalum and S. australe. researchgate.netekb.eg

Stigmasterol: Also present in the genus.

A study on S. australe leaves revealed that the unsaponifiable matter contained a significant percentage of triterpenoids and steroids. ekb.eg Similarly, chromatographic separation of extracts from S. polycephalum, S. cumini, and S. samarangense leaves yielded various triterpenoids and steroids. researchgate.net

Table 2: Selected Triterpenoids and Steroids in Syzygium Species

| Compound | Class | Syzygium Species | Plant Part | Reference |

|---|---|---|---|---|

| Oleanolic Acid | Triterpenoid | Syzygium spp., S. polycephalum | General, Leaf | smujo.idresearchgate.net |

| Betulinic Acid | Triterpenoid | Syzygium spp., S. cumini | General, Leaf | smujo.idresearchgate.net |

| Ursolic Acid | Triterpenoid | S. samarangense, S. polycephalum | Leaf | researchgate.net |

| Lupeol | Triterpenoid | S. samarangense | Leaf | researchgate.net |

| Squalene | Triterpenoid | S. polycephalum, S. australe | Leaf | researchgate.netekb.eg |

Beyond flavonoids and tannins, other phenolic compounds contribute to the chemical diversity of the Syzygium genus. smujo.idnih.govbiointerfaceresearch.comresearchgate.netredalyc.org

Gallic Acid: Widely found in the genus and often used as a standard for antioxidant activity tests. smujo.id It has been identified in the leaves of S. malaccense and S. samarangense. redalyc.orgekb.eg

Chalcones and Chromone (B188151) Derivatives: Also reported as part of the phenolic profile of Syzygium. smujo.id

Alkyl Phloroglucinols: Another class of phenolic compounds found in this genus. smujo.id

The total phenolic content varies among species, with S. cumini leaves showing a particularly high content. rjpponline.org These phenolic compounds are recognized for their excellent antioxidant capabilities. smujo.id

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Quercetin |

| Myricetin |

| Kaempferol |

| Catechin |

| Rutin |

| Pinocembrin |

| Luteolin |

| Gallic Acid |

| Ellagic Acid |

| 3,4,3'-tri-O-methylellagic acid |

| Epiafzelechin |

| Oleanolic Acid |

| Betulinic Acid |

| Ursolic Acid |

| Lupeol |

| Squalene |

| β-Sitosterol |

Advanced Methodologies for Syzygiol Isolation and Structural Characterization

Extraction and Fractionation Techniques for Syzygium Plant Materials

The initial and most critical stage in obtaining Syzygiol involves its extraction from the plant source, typically the bark or seeds of species like Syzygium polycephaloides or Syzygium cumini, and subsequent separation from a complex mixture of other phytochemicals. nih.govakademisains.gov.myresearchgate.net

The selection of an appropriate solvent system is paramount for the efficient extraction of this compound from plant tissues. The choice is primarily dictated by the polarity of the target compound and the desire to minimize the co-extraction of undesirable substances. Maceration and Soxhlet extraction are among the most frequently employed methods for processing Syzygium plant materials. herbmedpharmacol.comherbmedpharmacol.com

A range of solvents with varying polarities, from nonpolar to polar, are utilized to effectively draw out the desired compounds. herbmedpharmacol.com Commonly used solvents for extracting phytochemicals from Syzygium species include methanol, ethanol (B145695), ethyl acetate (B1210297), chloroform (B151607), n-hexane, and water. herbmedpharmacol.comherbmedpharmacol.comscielo.org.bo For instance, the bark of Syzygium polycephaloides has been extracted using 100% methanol, followed by a liquid-liquid partitioning process involving n-hexane and ethyl acetate to fractionate the crude extract based on polarity. akademisains.gov.my Similarly, leaves of Syzygium cumini have been successively extracted with ethanol, methanol, ethyl acetate, and chloroform. scielo.org.bo The efficiency of the extraction can be enhanced by using solvent mixtures; a 70% ethanol solution, for example, has demonstrated more potent antioxidant activity in S. polyanthum leaf extracts compared to absolute ethanol, suggesting a better yield of polar compounds. herbmedpharmacol.com

The general procedure involves drying and pulverizing the plant material to increase the surface area for solvent interaction. akademisains.gov.myscielo.org.bo The powdered material is then soaked (macerated) or continuously extracted (Soxhlet) with the chosen solvent. akademisains.gov.myherbmedpharmacol.com Following extraction, the solvent is typically removed under reduced pressure using a rotary evaporator to yield a viscous crude extract. akademisains.gov.myscielo.org.bo

Table 1: Solvents Used in the Extraction of Compounds from Syzygium Species

| Plant Species | Plant Part | Extraction Method | Solvents Used | Reference |

|---|---|---|---|---|

| Syzygium cumini | Leaves | Successive Extraction | Ethanol, Methanol, Ethyl Acetate, Chloroform | scielo.org.bo |

| Syzygium polycephaloides | Bark | Maceration & Partitioning | Methanol, n-Hexane, Ethyl Acetate | akademisains.gov.my |

| Syzygium polyanthum | Leaves, Stem | Maceration, Soxhlet | Methanol, Ethanol, n-Hexane, Water | herbmedpharmacol.comherbmedpharmacol.com |

| Syzygium samarangense | Stem Bark | Maceration & Fractionation | Methanol, Dichloromethane | ajol.infotjnpr.org |

This table is interactive. Click on the headers to sort the data.

Following initial extraction, the crude extract contains a multitude of compounds. Chromatographic techniques are indispensable for isolating this compound from this complex mixture. journalagent.com These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase. bnmv.ac.in

Column Chromatography (CC) is a fundamental purification step. The crude extract is loaded onto a column packed with an adsorbent like silica (B1680970) gel or alumina. bnmv.ac.incup.edu.cn A solvent or a gradient of solvents (mobile phase) is then passed through the column, and fractions are collected as compounds elute at different rates based on their polarity and affinity for the stationary phase. cup.edu.cn For example, the fractionation of Syzygium cumini seed extracts involved silica gel column chromatography to separate the initial extract into less complex fractions. nih.gov

Thin-Layer Chromatography (TLC) is often used as a rapid, qualitative method to monitor the progress of column chromatography separations and to identify fractions containing the compound of interest. researchgate.netbnmv.ac.in It operates on the same principle as column chromatography but uses a thin layer of adsorbent coated on a plate. bnmv.ac.in In the analysis of S. cumini seed extracts, TLC was used to visualize the separated components under UV light, with individual spots then tested for activity. researchgate.net

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is frequently used in the final purification stages. nih.govresearchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar, is particularly effective. In a study on S. cumini leaf extract, a bioassay-guided fractionation approach used silica gel chromatography followed by reversed-phase HPLC to isolate the most active compounds. nih.gov This high-resolution technique is critical for obtaining this compound in a highly purified form suitable for definitive structural analysis.

Spectroscopic and Spectrometric Techniques for Structural Elucidation of this compound

Once this compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric methods. researchgate.netscribd.com These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules like this compound. criver.comhyphadiscovery.com It provides information on the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for the determination of the carbon-hydrogen framework. ncl.res.in

For a molecule like this compound, which is a phloroglucinol (B13840) derivative, tautomerism is a significant consideration. nih.govencyclopedia.pub Tautomers are structural isomers that readily interconvert, often through the migration of a proton. encyclopedia.pub NMR is uniquely suited to study such dynamic equilibria in solution. ncl.res.incore.ac.uk Depending on the rate of interconversion, NMR spectra can show distinct signals for each tautomer (slow exchange) or averaged signals (fast exchange). encyclopedia.pub

Advanced 2D NMR techniques are essential for assembling the structure:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C). hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting different parts of the molecule. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps in determining the relative stereochemistry. researchgate.net

By analyzing the chemical shifts, coupling constants, and correlations from these experiments, the precise structure of the predominant tautomeric form of this compound in a given solvent can be established. rsc.orgresearchgate.net

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of a compound. scribd.commsu.edu High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which helps to deduce the molecular formula. criver.com

When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and identifying specific components. ajol.infotjnpr.orgcriver.com In the context of this compound, LC-MS analysis of a Syzygium extract would allow for the detection of an ion corresponding to the mass of this compound.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights through fragmentation analysis. biorxiv.orgwikipedia.org In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. wikipedia.org The resulting fragmentation pattern is like a fingerprint for the molecule. msu.edulibretexts.org Analyzing these fragments helps to confirm the presence of specific structural motifs and substructures within the this compound molecule, corroborating the data obtained from NMR. wikipedia.orgyoutube.com

Table 2: Application of Spectrometric Techniques to this compound

| Technique | Information Provided | Application to this compound | Reference |

|---|---|---|---|

| HRMS | Accurate mass and molecular formula. | Determines the precise elemental composition of this compound. | criver.com |

| LC-MS | Separation and detection in a complex mixture. | Identifies the presence of this compound in a fractionated plant extract. | tjnpr.orgresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. scribd.comresearchgate.net The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). mrclab.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretching: A broad band indicating the presence of hydroxyl (phenol) groups. researchgate.netresearchgate.net

C=C stretching: Bands corresponding to the aromatic ring. lew.ro

C=O stretching: A strong band if the molecule exists in a tautomeric form containing a carbonyl group. researchgate.netresearchgate.net

C-O stretching: Bands associated with the phenol (B47542) C-O bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule, specifically identifying chromophores (light-absorbing groups). libretexts.orgdrawellanalytical.com The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. libretexts.org Aromatic systems and conjugated double bonds are strong chromophores. The UV-Vis spectrum of this compound, a phloroglucinol derivative, would display characteristic absorbance maxima related to its substituted aromatic ring system. nih.govlew.ro This data is useful for confirming the nature of the conjugated system and can also be used to quantify the compound's concentration. mrclab.comlibretexts.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethanol |

| Methanol |

| Ethyl Acetate |

| Chloroform |

| n-Hexane |

| Dichloromethane |

| Alumina |

X-ray Crystallography in this compound Tautomerism Studies

The structural elucidation of this compound, a natural product isolated from the seeds of Syzygium polycephaloides, presents a significant challenge due to its existence as a complex mixture of multiple tautomers in solution. oup.comakademisains.gov.mynih.govnih.gov This tautomeric nature complicates analysis by solution-state spectroscopic methods such as Nuclear Magnetic Resonance (NMR), as they reflect an average of the various forms or show multiple overlapping signals that are difficult to assign to a single structure. oup.com Consequently, researchers have turned to solid-state analysis to overcome this ambiguity.

X-ray crystallography has been the pivotal technique in definitively establishing the structure of this compound. oup.com This method determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern produced when a beam of X-rays interacts with the crystalline lattice. wikipedia.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. This map allows for the precise determination of atomic positions, bond lengths, and connectivity, providing an unambiguous structural model of the molecule as it exists in the solid state. wikipedia.org

Research Findings

Detailed analysis of this compound highlights the compound's key characteristics and the evidence of its tautomerism.

Table 1: Physicochemical Properties of this compound This table summarizes the fundamental physicochemical properties of the this compound molecule.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₅ | ebi.ac.uklipidmaps.org |

| Average Mass | 314.333 | ebi.ac.uk |

| Monoisotopic Mass | 314.11542 | ebi.ac.uk |

| IUPAC Name | 3-hydroxy-2-(β-hydroxycinnamoyl)-5-methoxy-6,6-dimethyl-2,4-cyclohexadien-1-one | oup.com |

| Natural Source | Syzygium polycephaloides | oup.comknapsackfamily.com |

Table 2: Spectroscopic Evidence for Tautomerism in this compound The following table presents key ¹H NMR spectroscopic data from the synthesis of this compound, which strongly indicates the presence of multiple tautomers in solution. oup.com

| Nucleus | Spectroscopic Data (in CDCl₃) | Interpretation |

| ¹H NMR | δ 16.97 (br. s) and 17.78 (br. s) | These two distinct, broad singlets in the downfield region are characteristic of chelated hydroxyl (-OH) protons. Their presence confirms that at least two different tautomeric forms, each with a unique chemical environment for the hydroxyl group, coexist in the chloroform solution. oup.com |

The definitive structure from X-ray crystallography, when contrasted with spectroscopic data showing multiple forms in solution, underscores the compound's dynamic nature and the essential role of crystallographic analysis in characterizing such molecules. oup.com

Synthetic and Semisynthetic Pathways of Syzygiol and Analogues

Total Synthesis of Syzygiol: Pioneering Methodologies

While a definitive and widely published total synthesis of this compound remains elusive in readily accessible scientific literature, the established methodologies for the synthesis of structurally related acylphloroglucinols provide a clear and instructive blueprint for its potential construction. These pioneering strategies generally revolve around the formation of the core phloroglucinol (B13840) ring and the subsequent introduction of the characteristic acyl and alkyl substituents.

The total synthesis of acylphloroglucinols often involves multi-step reaction sequences that begin with simple, commercially available starting materials. A common strategy is the Friedel-Crafts acylation or the Houben-Hoesch reaction to introduce an acyl group onto a phloroglucinol or a protected derivative. Subsequent steps can include formylation, alkylation, and other functional group manipulations to build the target molecule.

For instance, the synthesis of grandinol, a compound with a similar acylphloroglucinol core to this compound, has been achieved through various routes, demonstrating the feasibility of these methodologies. One approach starts with the Friedel-Crafts acylation of phloroglucinol with isovaleryl chloride to yield phloroisovalerophenone. This intermediate is then subjected to formylation using dichloromethyl methyl ether and a Lewis acid catalyst like titanium tetrachloride to introduce a formyl group, a key step in building the complexity of the final molecule.

Although the specific role of ceroptene as an intermediate in the synthesis of this compound is not detailed in available literature, it is plausible that a multi-step sequence could be designed to utilize such a precursor. A hypothetical pathway could involve the transformation of ceroptene, which contains a pre-formed ring system, through a series of ring-opening, rearrangement, and functionalization steps to construct the substituted phloroglucinol core of this compound.

| Reaction Type | Reagents and Conditions | Purpose in Synthesis |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Introduction of the acyl side chain to the phloroglucinol ring. |

| Houben-Hoesch Reaction | Alkyl nitrile, HCl | Alternative method for acylation of the phloroglucinol core. |

| Formylation | Dichloromethyl methyl ether, TiCl₄ | Introduction of a formyl group, often a key structural feature. |

| Alkylation | Alkyl halide, base | Attachment of alkyl side chains to the phloroglucinol nucleus. |

The successful total synthesis of a complex natural product like this compound hinges on the efficient preparation of key intermediates. For acylphloroglucinols, a crucial intermediate is often a functionalized phloroglucinol core. The synthesis of these intermediates typically starts from phloroglucinol itself.

A representative synthesis of a key intermediate, such as a formylated acylphloroglucinol, can be illustrated by the synthesis of grandinol. The initial step is the acylation of phloroglucinol to produce phloroisovalerophenone. This intermediate is then formylated to yield the desired formyl isovalerylphloroglucinol. This latter compound serves as a versatile precursor for the synthesis of more complex phloroglucinol-terpene adducts, such as the euglobals.

The general synthetic approach to these key intermediates can be summarized in the following table:

| Starting Material | Key Transformation | Intermediate Formed | Potential for this compound Synthesis |

| Phloroglucinol | Friedel-Crafts Acylation | Acylphloroglucinol | Forms the basic skeleton of this compound. |

| Acylphloroglucinol | Formylation | Formyl-acylphloroglucinol | Introduces additional functional groups present in this compound. |

| Protected Phloroglucinol | Stepwise functionalization | Multi-substituted phloroglucinol | Allows for controlled introduction of various substituents. |

Semisynthetic Approaches to Phloroglucinol Derivatives from Natural Precursors

Semisynthesis offers an alternative and often more efficient route to novel phloroglucinol derivatives by utilizing readily available natural products as starting materials. This approach leverages the complex core structure already biosynthesized by the plant, requiring fewer chemical steps to achieve the target molecule. Natural phloroglucinols, which can be isolated in significant quantities from various plant sources, serve as excellent scaffolds for chemical modification.

These semisynthetic strategies typically involve the chemical modification of the functional groups present on the natural phloroglucinol core. For example, the hydroxyl groups of the phloroglucinol ring can be selectively protected and deprotected to allow for regioselective reactions at other positions. The acyl and alkyl side chains can also be modified to explore their impact on biological activity. This approach has been successfully used to generate libraries of phloroglucinol derivatives for structure-activity relationship (SAR) studies.

Derivatization Strategies for Structural Modification of this compound Analogs

The structural modification of this compound analogs through various derivatization strategies is a key aspect of medicinal chemistry research aimed at optimizing their biological activities. These strategies focus on altering the physicochemical properties of the parent molecule to enhance potency, selectivity, and pharmacokinetic profiles. Common derivatization reactions include acylation, alkylation, and the formation of glycosides.

Acylation of the free hydroxyl groups on the phloroglucinol ring can be used to introduce a variety of ester functionalities. This can influence the lipophilicity of the molecule and its ability to cross cell membranes. Alkylation of the hydroxyl groups to form ethers is another common strategy to modify the polarity and hydrogen-bonding capacity of the molecule. Furthermore, the acyl side chain itself can be modified, for example, by changing its length or introducing branching, to probe the structural requirements for biological activity.

The following table summarizes common derivatization strategies and their potential impact:

| Derivatization Strategy | Target Functional Group | Typical Reagents | Potential Outcome |

| Acylation | Hydroxyl groups | Acid chlorides, Anhydrides | Increased lipophilicity, altered solubility, potential for prodrug design. |

| Alkylation | Hydroxyl groups | Alkyl halides, Sulfates | Modified polarity, altered hydrogen-bonding capacity, improved metabolic stability. |

| Glycosylation | Hydroxyl groups | Activated sugar donors | Increased water solubility, altered bioavailability and targeting. |

| Side-chain modification | Acyl or alkyl groups | Various synthetic transformations | Exploration of structure-activity relationships, optimization of biological activity. |

Structure Activity Relationship Sar and Mechanistic Biological Investigations of Syzygiol

Elucidating Structure-Activity Relationships of Syzygiol and Phloroglucinol (B13840) Analogs

The biological activity of natural compounds is intrinsically linked to their chemical structure. For this compound, a member of the phloroglucinol class of compounds, its efficacy is determined by the specific arrangement of its atoms and functional groups. Structure-Activity Relationship (SAR) studies aim to decipher these connections, providing a roadmap for understanding and potentially enhancing the therapeutic properties of these molecules. drugdesign.org Phloroglucinol itself is a benzenetriol, and its derivatives are characterized by various substitutions on this core ring structure. wikipedia.org

This compound is a phloroglucinol derivative, a class of natural products known for a wide range of biological activities, including antiviral and antitumor properties. researchgate.netpsu.edu The core of these molecules is the phloroglucinol ring (benzene-1,3,5-triol), whose hydroxyl (-OH) groups are critical for activity. wikipedia.org The bioactivity of phloroglucinol derivatives is significantly modulated by the nature of the side chains attached to this central ring. researchgate.netnih.gov

In analogous phloroglucinols isolated from the Syzygium genus, such as the jamunones, research has revealed that the length of the aliphatic side chain and the presence of free phenolic hydroxyl groups play a crucial role in their anti-breast cancer activities. researchgate.net For example, studies on synthetic phloroglucinol derivatives have shown that modifications to the acyl side chain can dramatically alter their biological effects. nih.gov While direct SAR studies on this compound's specific functional groups are not extensively detailed in the literature, it can be inferred from its analogs that the interplay between its hydroxylated aromatic core and its unique side-chain structure is fundamental to its observed bioactivity, such as the inhibition of Epstein-Barr virus activation and skin tumor promotion. mdpi.comnih.govakademisains.gov.my

The three-dimensional arrangement of atoms (stereochemistry) and the existence of interconverting isomers (tautomers) can have a profound impact on a molecule's biological function. nih.govbritannica.com A key characteristic of this compound is that it exists in solution as a mixture of many tautomers. stuartxchange.org Tautomerism involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers. openstax.org

This compound belongs to a large family of natural phloroglucinols, many of which exhibit significant biological activities. researchgate.netpsu.edu A comparative analysis highlights how subtle structural variations lead to diverse functionalities. For instance, chinesins, isolated from Hypericum chinense, are structurally related compounds that also feature a substituted phloroglucinol ring and demonstrate potent antiviral and other biological activities. psu.edu Sessiliflorol A, another phloroglucinol derivative, shows in vitro antiviral properties against herpes simplex virus types I and II. mdpi.comnih.gov

Within the Syzygium genus itself, a variety of phloroglucinol derivatives have been identified. researchgate.net Compounds like this compound A and this compound B have been shown to inhibit the proliferation of leukemia cells. researchgate.net Jamunone and samarone analogues, also from Syzygium species, are active against hepatocellular and melanoma cell lines, with their activity being dependent on the structure of their aliphatic side chains. researchgate.net This comparative evidence underscores a common theme for this class of compounds: the phloroglucinol core provides a necessary scaffold, while the specific nature of the appended side chains fine-tunes the potency and selectivity of their biological actions, including cytotoxic and antitumor effects. researchgate.netnih.gov

Table 1: Comparative Bioactivity of this compound and Related Phloroglucinol Derivatives This table is based on data from available research literature. Direct comparison of IC50 values should be done with caution as experimental conditions may vary between studies.

| Compound | Source Organism | Key Structural Feature | Reported Biological Activity | Reference(s) |

|---|---|---|---|---|

| This compound | Syzygium polycephaloides | Phloroglucinol derivative | Inhibition of skin tumor promotion; Inhibition of Epstein-Barr virus activation. | akademisains.gov.my, stuartxchange.org, nih.gov |

| Sessiliflorol A | Melicope sessiliflora | Phloroglucinol derivative | Antiviral (Herpes Simplex Virus I and II). | mdpi.com, nih.gov |

| Chinesin I | Hypericum chinense | Phloroglucinol with monoterpene residue | Antiviral; Antimicrobial; Antagonist of Leukotriene D4 and Thromboxane A2. | psu.edu |

| Jamunone G | Syzygium jambos | Acylphloroglucinol derivative | Active against HepG2 hepatocellular carcinoma cells. | researchgate.net |

| This compound A | Syzygium levinei | Alkyl phloroglucinol derivative | Inhibits proliferation of leukemia cells. | researchgate.net |

| Samarone B | Syzygium samarangense | Acylphloroglucinol derivative | Active against HepG2 hepatocellular carcinoma cells. | researchgate.net |

Mechanistic Studies of this compound's Biological Activities (Non-Human, In Vitro and Animal Models)

Mechanistic studies move beyond what a compound does to how it does it. For this compound, research in non-human models has begun to uncover the molecular pathways through which it exerts its biological effects, particularly its antitumor activities. These investigations typically use in vitro cell cultures and various animal models to simulate human diseases. cyagen.comugent.be

One of the most significant biological activities reported for this compound is its ability to inhibit tumor promotion. akademisains.gov.mystuartxchange.org Early studies identified this compound, isolated from the seeds of Syzygium polycephaloides, as a potent inhibitor of skin tumor promotion in animal models. akademisains.gov.mynih.govajol.info This anti-tumor activity suggests that this compound can interfere with the complex signaling cascades that lead to the development and progression of cancer. lambris.com

The use of animal models, such as mouse models of skin or pancreatic cancer, is critical for studying tumor progression and the efficacy of potential inhibitors like this compound. cyagen.comnih.gov In these models, researchers can induce tumor formation and then administer the compound to observe its effects on tumor growth and development. nih.gov While specific in vitro cytotoxicity data for this compound across a wide range of cancer cell lines is not broadly published, related phloroglucinols from the Syzygium genus have shown cytotoxic activity against various cancer cells, including leukemia and liver cancer lines, suggesting a class-wide potential for anticancer effects that warrants further investigation for this compound. researchgate.netnih.gov

Recent evidence points toward the Wnt/β-catenin signaling pathway as a key molecular target for the biological activity of compounds from Syzygium polycephaloides. The Wnt pathway is a highly conserved signaling cascade crucial for cell proliferation, differentiation, and apoptosis; its aberrant activation is a hallmark of many cancers. frontiersin.orgnih.gov Targeting this pathway is therefore a promising strategy for cancer therapy. mdpi.com

A study using a zebrafish-based assay demonstrated that methanolic extracts from the bark of S. polycephaloides, the plant from which this compound is derived, exhibit Wnt signal inhibitory activity. akademisains.gov.my In the experiment, zebrafish embryos treated with lithium chloride (LiCl) to artificially upregulate the Wnt pathway were "rescued" and showed normal development after being treated with the plant extract. akademisains.gov.my This suggests that compounds within the extract, which includes phloroglucinols like this compound, can inhibit or modulate the Wnt/β-catenin signaling cascade. akademisains.gov.my The inhibition of Wnt signaling can prevent the accumulation of β-catenin, a key protein that, when translocated to the nucleus, activates genes involved in cell proliferation. mdpi.com By inhibiting this pathway, this compound may suppress the uncontrolled growth characteristic of tumor cells, providing a direct mechanistic link to its observed anti-tumor promotion activity. akademisains.gov.mynih.gov

Inhibition of Tumor Promotion Mechanisms (in vitro and animal models)

Enzyme Target Interactions (e.g., COX-2, GSK3β)

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. wikipedia.orgwikipedia.orgnih.govnih.gov The inhibition of COX-2 is a significant therapeutic strategy for managing inflammatory conditions. In silico studies have explored the potential of this compound and related compounds to interact with and inhibit COX-2. For instance, a molecular docking analysis of bioactive compounds from Syzygium samarangense stem bark identified syzyginin B, a compound structurally related to this compound, as a potential anti-inflammatory agent through its interaction with COX-2. semanticscholar.orgresearchgate.net The binding affinity of these compounds to the COX-2 protein suggests a mechanism for their anti-inflammatory effects by blocking the production of inflammatory prostaglandins. semanticscholar.orgresearchgate.net The mechanism of COX-2 inhibitors often involves blocking the enzyme's active site, preventing the conversion of arachidonic acid to prostaglandin (B15479496) H2. wikipedia.orgnih.govnih.gov

Glycogen Synthase Kinase 3β (GSK3β) is a serine/threonine kinase involved in numerous cellular processes, including energy metabolism, neuronal development, and cell proliferation. wikidoc.orgabcam.com Dysregulation of GSK3β is implicated in various diseases. GSK3β is a constitutively active kinase that is regulated through phosphorylation and its interactions with other proteins. sdbonline.orgplos.org It is a key component of several signaling pathways, including the Wnt/β-catenin pathway. abcam.complos.org Inhibition of GSK3β can lead to the stabilization of β-catenin, which then translocates to the nucleus to regulate gene expression. abcam.com While direct studies on this compound's interaction with GSK3β are limited, the known involvement of GSK3β in cellular proliferation and inflammation suggests it as a potential, yet underexplored, target for this class of compounds.

Impact on Cellular Proliferation and Differentiation (e.g., in vitro cell lines, zebrafish models)

This compound and its derivatives have demonstrated notable effects on cellular proliferation and differentiation in various experimental models.

In Vitro Cell Line Studies: Research has shown that phloroglucinol derivatives, the class of compounds to which this compound belongs, can inhibit the proliferation of various cancer cell lines. researchgate.net For example, this compound A and this compound B have been reported to inhibit the proliferation of leukemia cells. researchgate.net The anti-proliferative activity of these compounds is often associated with their ability to induce cell cycle arrest. researchgate.net Studies on different cell lines, such as human neuroblastoma SH-SY5Y cells, are commonly used to investigate the effects of compounds on both proliferation and differentiation. nih.gov The evaluation of a compound's effect on cell proliferation can be quantified using methods like the MTT assay, which measures cell viability, and flow cytometry to analyze cell cycle progression. researchgate.netviamedica.pl The proliferation index, which measures the increase in cell number, is a key parameter in these studies. viamedica.pl

Zebrafish Models: The zebrafish model is increasingly used to study the effects of compounds on developmental processes, including cell differentiation and proliferation. Extracts from Syzygium polycephaloides, a source of this compound, have been screened for their inhibitory activities on the Wnt signaling pathway using zebrafish embryos. akademisains.gov.my The Wnt pathway is crucial for embryonic development and its inhibition can affect cell fate and proliferation. akademisains.gov.my While the crude extracts showed some toxicity, the results indicated that compounds within the extract, likely including phenolics and flavonoids, were responsible for the observed Wnt inhibitory activity. akademisains.gov.my This suggests a potential mechanism by which this compound could influence cellular differentiation and proliferation in a whole-organism context.

Other Reported Mechanistic Biological Activities

Investigations of Antiviral Mechanisms (e.g., SARS-CoV-2 Main Protease inhibition in silico)

The antiviral potential of this compound and related compounds has been a subject of recent in silico investigations, particularly in the context of the SARS-CoV-2 virus. The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. bsmiab.orgmdpi.complos.org

Computational studies have screened phytochemicals from Syzygium aromaticum for their ability to inhibit the SARS-CoV-2 Mpro. bsmiab.orgtjnpr.org These studies utilize molecular docking to predict the binding affinity of compounds to the active site of the protease. bsmiab.orgtjnpr.org A strong binding affinity suggests potential inhibition of the enzyme's function, which is to cleave viral polyproteins—a necessary step for viral maturation. mdpi.com While this compound itself was not always the primary focus, related compounds from the same plant source, such as eugenol (B1671780), crategolic acid, and oleanolic acid, have been identified as potential inhibitors. bsmiab.orgtjnpr.org The general mechanism of such antiviral agents involves blocking the virus's ability to uncoat and release its genetic material into the host cell or inhibiting viral enzymes essential for replication. libretexts.orgnih.govyoutube.com In silico studies provide a valuable starting point by identifying lead molecules that can be further investigated through in vitro and in vivo analyses to confirm their therapeutic potential. bsmiab.orgmdpi.com

Modulatory Effects on Inflammatory Pathways (e.g., COX-2, NLRP3 inflammasome)

This compound and compounds from the Syzygium genus exhibit significant modulatory effects on key inflammatory pathways.

COX-2 Pathway: As previously mentioned, Cyclooxygenase-2 (COX-2) is a key enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are potent inflammatory mediators. nih.govnih.govekb.eg In silico molecular docking studies have shown that compounds from Syzygium samarangense, which are structurally similar to this compound, have the potential to inhibit COX-2. semanticscholar.orgresearchgate.net By binding to the COX-2 enzyme, these compounds can block its activity, thereby reducing the synthesis of prostaglandins and mitigating the inflammatory response. nih.govekb.eg This inhibition of the COX-2 pathway is a primary mechanism for the anti-inflammatory properties attributed to these natural products. tjnpr.org

NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of proinflammatory cytokines like IL-1β and IL-18. nih.govfrontiersin.orgdiva-portal.org The activation of the NLRP3 inflammasome is a two-step process requiring a priming signal and an activation signal. frontiersin.org Structurally, NLRP3 consists of a pyrin domain (PYD), a nucleotide-binding domain (NBD), and a leucine-rich repeat (LRR) domain. nih.govthno.org Upon activation, NLRP3 interacts with the ASC adaptor protein, leading to inflammasome assembly. thno.orgimrpress.com While direct evidence for this compound's interaction with the NLRP3 inflammasome is still emerging, the anti-inflammatory properties of related compounds suggest that modulation of this pathway could be a possible mechanism of action.

Oxidative Stress Modulation at a Molecular Level

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell's antioxidant defenses to neutralize them. scielo.brnih.gov This imbalance can lead to damage to cellular components like DNA, proteins, and lipids. nih.gov

This compound, as a phenolic compound, is expected to possess antioxidant properties. Phenolic compounds can modulate oxidative stress at a molecular level through several mechanisms:

Direct Scavenging of ROS: They can directly neutralize free radicals like superoxide (B77818) and hydroxyl radicals, preventing them from causing cellular damage. scielo.br

Upregulation of Antioxidant Enzymes: They can enhance the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). mdpi.com This can occur through the activation of transcription factors like Nrf2, which binds to the antioxidant responsive element (ARE) in the promoter region of antioxidant genes. scielo.brmdpi.comnih.gov

Modulation of Signaling Pathways: ROS can act as signaling molecules, activating pathways like MAPK and NF-κB, which are involved in the inflammatory response. scielo.brmdpi.com By reducing ROS levels, antioxidant compounds can dampen the activation of these pro-inflammatory pathways.

Antimicrobial Action: Cellular and Molecular Targets

Essential oils and extracts from Syzygium species, containing a variety of bioactive compounds including this compound, have demonstrated broad-spectrum antimicrobial activity. nih.govmdpi.com

The primary cellular target for the antimicrobial action of many lipophilic compounds found in these extracts is the bacterial cell membrane . nih.govmdpi.com The mechanism involves:

Disruption of Membrane Integrity: The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the bacterial cell membrane. This disrupts the membrane's structure and fluidity, leading to increased permeability. nih.gov

Leakage of Cellular Contents: The loss of membrane integrity results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death. mdpi.com

At the molecular level, the antimicrobial action can also involve:

Inhibition of Enzymes: Bioactive compounds can interfere with the function of essential bacterial enzymes. For example, in silico studies have shown that compounds from Syzygium aromaticum can bind to and potentially inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. mdpi.com

Inhibition of Protein Synthesis: Some antimicrobial agents can bind to bacterial ribosomes, inhibiting protein synthesis, which is essential for bacterial growth and survival. frontiersin.org

Inhibition of Efflux Pumps: Phenolic compounds have been shown to inhibit bacterial efflux pumps, which are responsible for pumping out antibiotics from the bacterial cell, thereby overcoming a common mechanism of antibiotic resistance. akademisains.gov.my

The antimicrobial activity is effective against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungi like Candida albicans. semanticscholar.orgnih.govmdpi.com

Advanced Analytical and Bioanalytical Methodologies in Syzygiol Research

The rigorous investigation of the chemical compound Syzygiol necessitates the use of sophisticated analytical and bioanalytical techniques. These methodologies are crucial for the accurate detection, quantification, and characterization of this compound within complex biological samples. This section delves into the advanced methods employed in this compound research, with a focus on their application in metabolomics and high-throughput screening, as well as the critical importance of method validation for ensuring research reproducibility.

Theoretical and Computational Chemistry in Syzygiol Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique fundamental to structure-based drug design, used to predict how a ligand (like syzygiol) might bind to a protein's active site. nih.govyoutube.com This method is crucial for understanding the interactions that drive biological activity. nih.govresearchgate.net For instance, in silico studies on compounds from Syzygium species, from which this compound can be isolated, have utilized molecular docking to explore their potential as antidiabetic or antibacterial agents. nih.govundip.ac.id

The process involves preparing the 3D structures of both the ligand and the protein target. youtube.com Software like AutoDock Vina, often used within platforms such as PyRx, calculates the binding affinity, typically expressed in kcal/mol, which indicates the strength of the interaction. undip.ac.id Visualization tools like PyMOL and BIOVIA Discovery Studio are then used to analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. researchgate.netundip.ac.id The validity of a docking method is often confirmed by redocking a known co-crystalized ligand, where a root mean square deviation (RMSD) value of less than 2 Å is considered a good validation. researchgate.net

In studies related to Syzygium compounds, molecular docking has been applied to various protein targets. For example, research on phytochemicals from Syzygium cumini investigated their interactions with penicillin-binding protein 2a (PBP2a) and erythromycin (B1671065) ribosomal methylase (ERM), which are involved in bacterial resistance. nih.gov Another study focused on the antidiabetic potential of compounds from Syzygium polyanthum and Syzygium cumini by docking them against targets like α-glucosidase, protein-tyrosine phosphatase 1B (PTP1B), dipeptidyl peptidase-4 (DPP-4), and glucokinase. undip.ac.id These analyses help in identifying promising drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of compounds and their biological activities. wikipedia.orgmedcraveonline.com The fundamental principle of QSAR is that structurally similar molecules are likely to exhibit similar biological activities. japsonline.com These models are instrumental in drug discovery for predicting the activity of new, unsynthesized molecules, thereby saving time and resources. medcraveonline.comlongdom.org

The development of a QSAR model involves several key steps:

Data Set Preparation : A collection of compounds with known biological activities is assembled. This set is typically divided into a training set, for building the model, and a test set, for validating its predictive power. mdpi.com

Descriptor Calculation : Molecular descriptors, which are numerical representations of the physicochemical properties or structural features of the molecules, are calculated. jocpr.com These can range from simple properties like molecular weight and logP to more complex 3D descriptors. longdom.org

Model Building : Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical equation that correlates the descriptors with biological activity. longdom.orgmdpi.com

Model Validation : The model's robustness and predictive ability are assessed using various validation techniques, including internal cross-validation and external validation with the test set. jocpr.com

While no specific QSAR models for this compound were found in the provided search results, the methodology is widely applied in the study of natural products. For example, QSAR studies have been performed on derivatives of other natural compounds to understand how structural modifications influence their therapeutic effects, such as the photodynamic therapy activity of porphyrin derivatives. mdpi.com Such models can guide the design of more potent and selective analogs of a lead compound. jocpr.com

Molecular Dynamics Simulations to Elucidate this compound's Binding Mechanisms

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of biomolecular systems over time. nih.gov By simulating the movements of atoms and molecules, MD provides detailed insights into conformational changes, protein-ligand interactions, and binding stability that static models like molecular docking cannot fully capture. nih.govmdpi.com

An MD simulation begins with the initial coordinates of a system, often a protein-ligand complex obtained from docking. researchgate.net The system undergoes energy minimization to remove any steric clashes or unfavorable geometries. mdpi.com The simulation then proceeds by numerically solving Newton's equations of motion for each atom in the system over a series of small time steps, revealing how the system evolves. helsinki.fi These simulations can highlight the flexibility of the protein and the ligand, and how their conformations adapt to each other to achieve a stable binding mode. mdpi.com

MD simulations are frequently used to:

Validate Docking Poses : By observing the stability of a docked ligand in the binding pocket over the simulation time, researchers can gain confidence in the predicted binding mode.

Predict Binding Free Energy : Techniques like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to calculate the binding free energy, providing a more accurate estimation of binding affinity. researchgate.net

Identify Key Residues : The simulations can reveal which amino acid residues in the protein are most critical for the interaction with the ligand. mdpi.com

For example, MD simulations have been used to investigate the binding mechanisms of inhibitors to targets like casein kinase II and heat shock protein 90 (HSP90), revealing crucial structural insights for the design of more potent inhibitors. mdpi.comnih.gov In the context of this compound, MD simulations could be employed to refine the understanding of its interaction with specific protein targets, providing a dynamic view of the binding process.

Conformational Analysis and Tautomerism Prediction for this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov The various conformations of a molecule can have different energy levels, and the most stable conformation is often the one that is biologically active. Computational methods, particularly quantum chemistry calculations like Density Functional Theory (DFT), are used to explore the potential energy surface of a molecule and identify its stable conformers. nih.gov

Predicting the most likely tautomeric and protonation state of a molecule under physiological conditions is crucial for computational studies like molecular docking and QSAR. nih.gov Computational tools can enumerate possible tautomers and predict their relative stabilities, often in different solvent environments to mimic biological conditions. nih.govbiorxiv.org Studies have shown that considering the correct tautomeric form can be critical for the success of virtual screening campaigns. nih.gov For this compound, a thorough conformational and tautomeric analysis would be a necessary first step in any rigorous computational investigation of its biological activity.

In Silico Bioactivity Prediction for this compound and Analogs

In silico bioactivity prediction involves the use of computational models to forecast the biological effects of a chemical compound. nih.gov This broad field encompasses a range of techniques, from molecular docking and QSAR, as previously discussed, to pharmacophore modeling and machine learning-based approaches. mdpi.com These methods are invaluable in the early stages of drug discovery for screening large virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. japsonline.comnih.gov

One common approach is to use online prediction servers and software that have been trained on large datasets of known active compounds. For instance, tools like PASS (Prediction of Activity Spectra for Substances) online can predict a wide range of biological activities for a given structure based on its similarity to known bioactive molecules. phcogj.com Other platforms, such as Molinspiration and MolPredictX, can predict properties like kinase inhibition, GPCR ligand binding, and other biological activities. nih.gov

Future Trajectories and Unanswered Questions in Syzygiol Research

Exploration of Novel Biological Targets and Pathways Influenced by Syzygiol

The foundational bioactivities of many phenolic compounds, including antioxidant, anti-inflammatory, and antimicrobial effects, are well-documented. nih.govresearchgate.netnih.gov However, a critical unanswered question for this compound is the identity of its specific molecular targets. Future research must aim to deconstruct its mechanism of action, moving beyond phenomenological observations to identify the direct protein interactions that initiate its biological effects.

A primary trajectory will be the use of target identification strategies to pinpoint the proteins and cellular pathways that this compound directly modulates. Techniques such as affinity-based protein profiling, where a this compound-derived probe is used to capture its binding partners from cell lysates, will be instrumental. nih.gov Computational approaches, including molecular docking and virtual screening, can further predict interactions with known protein structures, helping to prioritize potential targets for experimental validation. aip.orgnih.gov These efforts could reveal novel targets, such as specific enzymes, transcription factors, or signaling proteins, that are currently unknown to be modulated by chromone-class compounds. Unraveling these interactions will be key to understanding how this compound exerts its effects and to identifying its most promising therapeutic applications.

Advanced Synthetic Strategies for Complex this compound Analogues and Probes

A significant hurdle in the comprehensive study of many natural products is their limited availability from natural sources. The development of robust and flexible synthetic routes to this compound is therefore a crucial future objective. Modern synthetic organic chemistry offers powerful tools to not only produce this compound in required quantities but also to generate a diverse library of analogues for structure-activity relationship (SAR) studies. ijrpc.comacs.org

Future synthetic endeavors will likely employ strategies such as Diversity-Oriented Synthesis (DOS) and Biology-Oriented Synthesis (BIOS). nih.govuni-due.deresearchgate.net These approaches focus on creating structural diversity around the core chromone (B188151) scaffold of this compound, allowing for a systematic exploration of how modifications to its structure affect biological activity. Efficient methods, such as multicomponent reactions, can be developed to rapidly assemble novel this compound analogues. rsc.org

Furthermore, a key trajectory will be the synthesis of specialized "chemical probes." uni-due.depnas.org These are this compound analogues that incorporate reporter tags, such as biotin (B1667282) for affinity purification or fluorescent dyes for cellular imaging, without disrupting the core structure responsible for bioactivity. nih.gov The creation of these molecular tools is a critical and unanswered challenge that, once solved, will directly enable the target identification experiments described in the previous section and allow for the visualization of this compound's subcellular localization and dynamics.

Integration of Multi-omics Approaches for Comprehensive Mechanistic Understanding of this compound's Actions

To fully comprehend the biological impact of this compound, it is essential to understand its effects on a global, systems-wide level. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—presents a powerful strategy to achieve this holistic view. maxapress.comnih.govnih.gov The central unanswered question that this approach can address is: what is the complete cellular signature of this compound's activity?

Future studies will involve treating biological systems (e.g., cell cultures or model organisms) with this compound and subsequently analyzing the changes across different molecular layers:

Transcriptomics: RNA-sequencing can reveal which genes are up- or down-regulated in response to this compound, providing insights into the affected signaling and metabolic pathways.

Proteomics: Mass spectrometry-based proteomics can quantify changes in the levels of thousands of proteins, identifying downstream effects of this compound's primary interaction and revealing compensatory responses by the cell. mdpi.comnih.gov

Metabolomics: By profiling the changes in small-molecule metabolites, researchers can understand how this compound alters the metabolic state of a cell or organism. unar.ac.idphcogj.com

The true power of this approach lies in the bioinformatic integration of these datasets. researchgate.netresearchgate.net Correlating changes in gene expression with corresponding protein levels and subsequent metabolic shifts can build a comprehensive, multi-layered model of this compound's mechanism of action, moving far beyond a single-target, single-pathway perspective.

Elucidating the Ecological and Inter-species Biological Roles of this compound

While the potential pharmacological applications of this compound are of great interest, a fundamental and often overlooked question is its natural role in the source organism. Secondary metabolites in plants are not produced for human benefit but have evolved to mediate the plant's interactions with its environment. nih.gov Future research must therefore investigate the ecological significance of this compound for Syzygium species.

Key research trajectories will focus on understanding how this compound contributes to the plant's survival and reproduction. This could involve several potential functions:

Defense: As a phenolic compound, this compound may act as a deterrent or toxin against herbivores and pathogens, a common role for plant secondary metabolites. researchgate.netnih.gov

Allelopathy: It could be exuded into the soil to inhibit the growth of competing plant species.

Abiotic Stress Response: this compound production might be upregulated in response to environmental stressors like high UV radiation, drought, or temperature fluctuations, serving a protective function. nih.govresearchgate.net

Symbiotic Interactions: It may act as a signaling molecule to attract beneficial microbes or pollinators.

Answering these questions will require field and laboratory experiments. This includes quantifying this compound levels in different plant tissues and under various stress conditions, and testing the effects of the purified compound on relevant insects, microbes, and other plants. Elucidating this compound's ecological role will not only provide fundamental biological insights but could also inform its potential applications in agriculture as a natural pesticide or growth regulator.

Data Table: Future Research Trajectories for this compound

| Section | Key Unanswered Question | Proposed Research Trajectory | Methodologies |

| 8.1 | What are the specific molecular targets of this compound? | Identify direct protein binding partners and modulated pathways. | Affinity Chromatography, Molecular Docking, Proteomics, Cellular Thermal Shift Assays (CETSA). |

| 8.2 | How can diverse and functionalized this compound analogues be efficiently created? | Develop flexible synthetic routes for analogue libraries and chemical probes. | Total Synthesis, Diversity-Oriented Synthesis (DOS), Synthesis of biotinylated and fluorescent probes. |

| 8.3 | What is the global cellular response to this compound exposure? | Integrate multi-omics data to build a systems-level model of its mechanism. | Transcriptomics (RNA-seq), Proteomics (LC-MS/MS), Metabolomics, Integrated Bioinformatic Analysis. |

| 8.4 | What is the natural function of this compound in its host plant? | Investigate the role of this compound in plant defense and environmental interactions. | Chemical Ecology, Metabolite Quantification (HPLC/MS), Bioassays on insects/microbes/plants. |

Q & A

Q. Why do some studies fail to replicate this compound’s reported bioactivity, and how can methodological rigor be improved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.